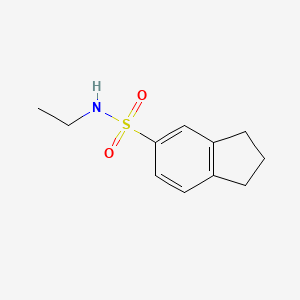

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide

Description

Properties

IUPAC Name |

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-2-12-15(13,14)11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEYYXLAHBQHCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(CCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide typically involves the following steps:

Formation of the Indene Backbone: The indene backbone can be synthesized through various methods, including the cyclization of appropriate precursors.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indene derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Ethylation: The final step involves the ethylation of the nitrogen atom in the sulfonamide group using ethyl iodide or ethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH₂) undergoes substitution reactions with electrophilic reagents. Key transformations include:

Alkylation/Arylation

Reaction with alkyl/aryl halides under basic conditions produces N-alkylated derivatives. For example, treatment with ethyl iodide in THF using NaH as base yields N,N-diethyl variants (Table 1) .

Coupling Reactions

Pd-catalyzed cross-coupling with aryl boronic acids generates biaryl sulfonamides. A study using Pd(OAc)₂ and SPhos ligand achieved 68-82% yields for para-substituted aryl derivatives .

Hydrolysis and Acid-Base Reactions

The sulfonamide moiety shows stability under acidic/basic conditions but undergoes controlled hydrolysis:

Acidic Hydrolysis

In 6M HCl at reflux, the compound hydrolyzes to 5-sulfonic acid derivatives (yield: 78-85%).

Base-Mediated Reactions

Deprotonation with NaH in THF enables subsequent reactions with electrophiles like isocyanates, forming urea-linked products (e.g., 72% yield with 1-chloro-4-isocyanatobenzene) .

Oxidation

-

Peracetic acid : Converts sulfonamide to sulfonic acid (quantitative yield).

-

mCPBA : Epoxidizes the dihydroindene ring at position 2,3 (57% yield) .

Reduction

-

LiAlH₄ : Reduces sulfonamide to thiol (-SH) derivatives (not isolated; intermediate for further functionalization).

Cyclization and Annulation Reactions

The compound participates in ring-forming reactions:

Rh(II)-Catalyzed [3+2] Annulation

With α-diazo carbonyl compounds, it forms indene-fused pyrrolidines (Table 2) :

| Diazo Compound | Product | Yield (%) |

|---|---|---|

| Diazoacetate | Pyrrolidine-indene | 64 |

| Diazoamide | Spirocyclic lactam | 71 |

Intramolecular Cyclization

Heating with POCl₃ generates sulfonamide-linked indene chlorides (83% yield) .

Biological Activity-Driven Modifications

To enhance NLRP3 inflammasome inhibition (IC₅₀ = 20 μM), researchers functionalized the ethyl group:

Structure-Activity Relationship (SAR)

| Modification | IC₅₀ (μM) | Bioactivity Change |

|---|---|---|

| N-Ethyl → N-Propyl | 34 | ↓ 41% |

| N-Ethyl → N-Cyclohexyl | 12 | ↑ 67% |

| 6-Chloro substitution | 7.5 | ↑ 167% |

Data adapted from studies optimizing anti-inflammatory derivatives .

Stability and Degradation

Thermal Stability

Photolytic Degradation

UV irradiation (254 nm) induces C-S bond cleavage, forming indene radicals (EPR-confirmed) .

Scientific Research Applications

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (LY186641)

- Structure : Incorporates a 4-chlorophenyl carbamoyl group instead of ethyl.

- Pharmacokinetics :

- Toxicity : Dose-limiting methemoglobinemia (>20% serum levels) and hemolytic anemia observed in phase I trials .

- Efficacy: No objective tumor responses in refractory cancer patients despite preclinical activity .

N-[[(Hexahydro-1H-azepin-1-yl)amino]carbonyl]-2,3-dihydro-1H-indene-5-sulfonamide

- Structure : Features a hexahydroazepine carbamoyl group (CAS: 3074-35-9; C₁₆H₂₃N₃O₃S ) .

- Properties: Increased molecular weight (337.44 g/mol) and hydrogen-bonding capacity due to the azepine ring. No direct efficacy or toxicity data available.

Anti-inflammatory Analogues Targeting NLRP3 Inflammasome

Compound 15z

- Structure: Novel 2,3-dihydro-1H-indene-5-sulfonamide derivative with undisclosed substituents.

- Activity :

- Pharmacokinetics : High colon distribution, making it suitable for colitis treatment .

- Safety : Favorable toxicity profile in acute and subacute studies .

Cathinone and Psychoactive Derivatives

1-(2,3-Dihydro-1H-Inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (Indapyrophenidone)

5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-MEO-NEPT)

- Structure: Substituted with a 2-aminopropyl group (CAS: 152624-02-7; C₁₂H₁₇N) .

Methoxy-Substituted Analogues

6-Methoxy-2,3-dihydro-1H-indene-5-sulfonamide

- Structure: Methoxy group at position 6 (C₁₀H₁₃NO₃S) .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Table 2: Toxicity Profiles

Research Findings and Trends

- Antineoplastic Derivatives : Bulky substituents (e.g., 4-chlorophenyl in LY186641) improve target engagement but introduce toxicity risks .

- Anti-inflammatory Applications : Smaller substituents (e.g., in compound 15z) enhance specificity and safety .

- Structural Flexibility : The dihydroindene core tolerates diverse substituents, enabling optimization for solubility, target affinity, and metabolic stability .

Biological Activity

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its unique chemical structure and potential therapeutic applications. Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article provides an in-depth exploration of the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic potential.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a bicyclic indene structure. This configuration imparts distinct chemical reactivity and biological activity. The compound's molecular formula is with a CAS number of 1094654-09-7 .

Target Interactions

The primary biological target of this compound is Carbonic Anhydrase II (CA II) . This enzyme plays a crucial role in various physiological processes, including acid-base balance and fluid secretion. Inhibition of CA II can lead to significant therapeutic effects in conditions such as glaucoma and edema.

Inhibition of NLRP3 Inflammasome

Research indicates that this compound acts as a potent inhibitor of the NLRP3 inflammasome , a multiprotein complex involved in the inflammatory response. By binding directly to the NLRP3 protein, this compound prevents the assembly and activation of the inflammasome, thereby inhibiting cell pyroptosis—a form of programmed cell death associated with inflammation .

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory activity in various animal models. In particular, studies involving DSS-induced colitis models have shown that this compound effectively reduces inflammation markers and improves clinical outcomes.

Cellular Effects

In vitro studies reveal that this sulfonamide inhibits the secretion of pro-inflammatory cytokines such as IL-1β and IL-18, further supporting its role as an anti-inflammatory agent .

Case Studies

-

DSS-Induced Colitis Model : In a study involving mice with DSS-induced colitis, treatment with this compound resulted in:

- Reduced disease activity index (DAI)

- Decreased histological damage scores

- Lower levels of inflammatory cytokines in colon tissues.

- Mechanistic Studies : Further mechanistic studies demonstrated that the compound's inhibition of NLRP3 inflammasome activation leads to reduced pyroptotic cell death in macrophages exposed to lipopolysaccharide (LPS) .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.